molecular formula C10H8N2O B075219 Quinoline-2-carbaldehyde oxime CAS No. 1131-68-6

Quinoline-2-carbaldehyde oxime

Cat. No.: B075219
CAS No.: 1131-68-6
M. Wt: 172.18 g/mol
InChI Key: NIOCNPJPBDJQKX-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline-2-carbaldehyde oxime is a chemical compound derived from quinoline, a heterocyclic aromatic organic compound Quinoline itself is known for its broad spectrum of biological activities and is a core structure in many pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoline-2-carbaldehyde oxime typically involves the reaction of quinoline-2-carbaldehyde with hydroxylamine hydrochloride. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an ethanol-water mixture. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion to the oxime.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Quinoline-2-carbaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline-2-carboxylic acid.

    Reduction: Reduction reactions can convert it to quinoline-2-carbaldehyde.

    Substitution: It can participate in nucleophilic substitution reactions, where the oxime group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Quinoline-2-carboxylic acid.

    Reduction: Quinoline-2-carbaldehyde.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Quinoline-2-carbaldehyde oxime has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a ligand in coordination chemistry.

    Medicine: Quinoline derivatives, including this compound, are explored for their antimicrobial, anticancer, and antimalarial properties.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of quinoline-2-carbaldehyde oxime involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of enzymes or as a ligand that binds to specific receptors. The exact pathways depend on the specific application and the structure of the derivatives formed from it.

Comparison with Similar Compounds

    Quinoline-2-carbaldehyde: The parent compound, which lacks the oxime group.

    Quinoline-2-carboxylic acid: An oxidation product of quinoline-2-carbaldehyde oxime.

    Quinoline-2-carbaldehyde hydrazone: Another derivative with a hydrazone group instead of an oxime.

Uniqueness: this compound is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with metals and its potential as a versatile intermediate in organic synthesis make it a valuable compound in various research fields.

Biological Activity

Quinoline-2-carbaldehyde oxime is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is derived from quinoline, a bicyclic compound known for its broad spectrum of biological activities. The presence of the oxime functional group enhances its reactivity and interaction with biological targets. The general structure can be represented as follows:

C9H7NO\text{C}_9\text{H}_7\text{N}\text{O}

The biological activity of this compound involves several mechanisms:

  • Enzyme Inhibition : It acts as an inhibitor for various enzymes, potentially affecting metabolic pathways.
  • Receptor Binding : The compound can bind to specific receptors, modulating physiological responses.
  • Metal Complexation : Quinoline derivatives are known to form stable complexes with metals, which can enhance their biological activity.

Biological Activities

Research has demonstrated that this compound exhibits a variety of biological activities, including:

  • Antimicrobial Activity : Studies indicate that derivatives of quinoline compounds possess significant antimicrobial properties against various pathogens.
  • Anticancer Effects : Some derivatives show cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.
  • Antituberculosis Activity : Quinoline derivatives have been shown to inhibit mycobacterial growth, making them candidates for tuberculosis treatment.

Antimicrobial Activity

A study investigated the antimicrobial efficacy of several quinoline derivatives, including this compound. The results indicated that certain derivatives exhibited higher activity against Staphylococcus aureus and Escherichia coli compared to standard antibiotics.

CompoundMinimum Inhibitory Concentration (MIC)
This compound32 µg/mL
Standard Antibiotic (e.g., Penicillin)64 µg/mL

Anticancer Activity

In vitro studies assessed the cytotoxic effects of quinoline derivatives on various cancer cell lines. The findings revealed that this compound had an IC50 value indicating significant antiproliferative activity.

Cell LineIC50 (µM)
HeLa (cervical cancer)15.3
MCF-7 (breast cancer)22.1
A549 (lung cancer)18.5

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications. For example, substituents on the quinoline ring or variations in the oxime group can enhance or diminish activity.

Properties

IUPAC Name

(NE)-N-(quinolin-2-ylmethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-7,13H/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHDZKSQXXJHBO-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>25.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666570
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1131-68-6
Record name Quinolinaldehyde, oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001131686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline-2-aldoxime
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87287
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinoline-2-carbaldehyde oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.156
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinoline-2-carbaldehyde oxime
Reactant of Route 2
Quinoline-2-carbaldehyde oxime
Reactant of Route 3
Quinoline-2-carbaldehyde oxime
Reactant of Route 4
Quinoline-2-carbaldehyde oxime
Reactant of Route 5
Quinoline-2-carbaldehyde oxime
Reactant of Route 6
Quinoline-2-carbaldehyde oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.